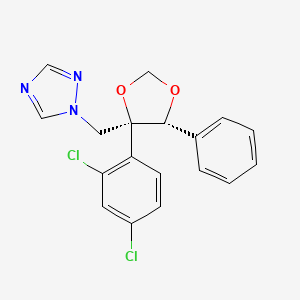

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)-

Description

Table 1: Key Identifiers of the Compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazole |

| CAS Number | 96223-68-6 |

| Molecular Formula | C₁₈H₁₅Cl₂N₃O₂ |

| Molecular Weight | 376.237 g/mol |

This table summarizes the compound’s essential identifiers, ensuring clarity for researchers and regulatory purposes.

Properties

CAS No. |

107659-87-0 |

|---|---|

Molecular Formula |

C18H15Cl2N3O2 |

Molecular Weight |

376.2 g/mol |

IUPAC Name |

1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)18(9-23-11-21-10-22-23)17(24-12-25-18)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |

InChI Key |

DAOICZTYCANZPF-QZTJIDSGSA-N |

Isomeric SMILES |

C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Canonical SMILES |

C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

A widely used method for synthesizing 1H-1,2,4-triazole involves the reaction of hydrazine hydrate with formic acid esters and ammonium salts under pressurized and heated conditions. This process is exemplified by the patent CN105906575A, which describes:

- Sequential addition of formic acid ester (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salt (preferably ammonium chloride) into a sealed autoclave.

- Gradual heating to 120–130 °C under stirring and pressure to promote cyclization.

- After reaction completion, slow cooling and venting to remove byproduct methanol.

- Isolation of a white emulsion, which upon refluxing with ethanol and filtration yields crystalline 1H-1,2,4-triazole after drying.

This method offers advantages such as increased reaction speed, lower temperature requirements, high yield (up to 90% hydrazine recovery), and reduced waste generation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl formate (4-5 kg), hydrazine hydrate (2 kg, 85%), ammonium chloride (1.3-2 kg) in autoclave | Formation of white emulsion (1H-1,2,4-triazole intermediate) |

| 2 | Reflux with ethanol (3.5 kg), filtration, cooling to room temperature | Crystallization of 1H-1,2,4-triazole |

| 3 | Centrifugation and drying at 83 °C | Pure 1H-1,2,4-triazole crystals |

This process is scalable and industrially viable due to its simplicity and efficiency.

Alternative Cyclization Approaches

Other synthetic routes reported in the literature include:

- Condensation of 1,2,4-triazole with sulfonyl chlorides in the presence of bases like triethylamine to form substituted triazoles.

- One-pot reactions involving carboxylic acids, hydrazines, and amidines catalyzed by coupling agents such as HATU in DMF, enabling regioselective synthesis of trisubstituted triazoles.

- Metal-free oxidative cyclizations using iodine or selenium dioxide to form triazole rings from hydrazide or hydrazone precursors under mild conditions.

- Electrochemical synthesis methods generating triazoles from ammonium acetate, aryl hydrazines, and paraformaldehyde without metal catalysts.

These methods provide diverse options depending on the desired substitution pattern and functional group tolerance.

Construction of the 1,3-Dioxolane Ring with Chlorophenyl Substituents

The 1,3-dioxolane ring is typically formed by acetalization of a suitable diol with aldehydes or ketones bearing chlorophenyl groups. The stereochemistry (4S,5R) is controlled by the choice of starting materials and reaction conditions.

- The dioxolane ring formation involves reaction of a vicinal diol with 2,4-dichlorobenzaldehyde and 4-chlorobenzaldehyde derivatives under acidic catalysis.

- The resulting cyclic acetal is then functionalized at the 4-position with a methylene group that serves as the linker to the triazole ring.

This step is critical for establishing the chiral centers and the overall molecular architecture.

Coupling of the Triazole to the Dioxolane Moiety

The final step involves linking the triazole ring to the dioxolane scaffold via a methylene bridge:

- This can be achieved by nucleophilic substitution or alkylation reactions where the triazole nitrogen attacks a suitable electrophilic methylene precursor attached to the dioxolane ring.

- The reaction conditions must preserve the stereochemical integrity of the dioxolane ring and avoid side reactions.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1. Triazole ring synthesis | Hydrazine hydrate + methyl formate + ammonium chloride | Hydrazine hydrate (85%), methyl formate, NH4Cl | 120–130 °C, sealed autoclave, reflux with ethanol | High yield (~90%), scalable, low waste |

| 2. Dioxolane ring formation | Acetalization of diol with chlorobenzaldehydes | Vicinal diol, 2,4-dichlorobenzaldehyde, 4-chlorobenzaldehyde | Acid catalysis, controlled temperature | Stereoselective formation of (4S,5R) isomer |

| 3. Coupling step | Alkylation/nucleophilic substitution | Triazole, methylene linker on dioxolane | Mild conditions to preserve stereochemistry | Efficient linkage to form final compound |

Research Findings and Practical Considerations

- The hydrazine-based cyclization method is well-documented for producing the 1,2,4-triazole core with high purity and yield, suitable for further functionalization.

- The presence of chlorinated phenyl groups in the dioxolane ring enhances the compound’s chemical stability and potential biological activity, as electron-withdrawing groups influence reactivity.

- The stereochemical control in the dioxolane formation is essential for the biological properties of the final compound, requiring precise reaction conditions and purification.

- Alternative synthetic routes offer flexibility for modifying substituents on the triazole ring or improving environmental sustainability by avoiding heavy metals or harsh reagents.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazoles and phenyl derivatives.

Scientific Research Applications

Medicinal Applications

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound under discussion has shown promising results in inhibiting the growth of various fungal pathogens. For instance, derivatives of triazoles are utilized in the treatment of invasive fungal infections such as those caused by Aspergillus and Candida species. Research indicates that modifications to the triazole ring can enhance efficacy against resistant strains .

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules. For example, triazole derivatives have been synthesized for use as antiviral agents and anticancer drugs .

Agricultural Applications

Fungicides

The triazole structure is integral to many agricultural fungicides. The compound's efficacy in controlling fungal diseases in crops has been documented extensively. It acts by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . This mechanism of action is similar to other well-known triazole fungicides like tebuconazole and propiconazole.

Herbicides

In addition to fungicidal properties, triazoles have been explored for their herbicidal potential. Research indicates that certain derivatives can selectively inhibit the growth of specific weed species without harming crops . This selective action is crucial for integrated pest management strategies.

Case Studies

Case Study 1: Antifungal Efficacy

A study published in PubMed Central highlighted the antifungal activity of novel 1H-1,2,4-triazole derivatives against resistant fungal strains. The research demonstrated that specific substitutions on the triazole ring significantly enhanced antifungal activity compared to traditional treatments .

Case Study 2: Agricultural Use

Research conducted on the application of triazole-based fungicides in agriculture showed a marked reduction in fungal infections in wheat crops when treated with these compounds. The study emphasized the importance of triazoles in sustainable agriculture practices due to their effectiveness and lower environmental impact compared to older fungicides .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structure : Combines triazole, pyrazole, and thiazole rings with halogenated aryl groups.

- Properties :

- Comparison : Unlike the target compound, Compound 4 lacks a dioxolane ring but shares halogenated aryl substituents, which may confer similar crystallinity and stability.

5-(2-Phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives

3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-Triazole Derivatives

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-thiol Derivatives

- Properties : Evaluated via molecular docking and ADME analysis for drug-likeness .

- Comparison : The thiol group improves binding to biological targets but may reduce stability compared to the dioxolane-linked triazole.

High-Energy Triazole Derivatives

3-Amino-5-[(2,4,6-Trinitrophenyl)amino]-1H-1,2,4-Triazole

- Properties : Perchlorate anions reduce shock sensitivity, while amination improves detonation velocity .

- Comparison : The target compound lacks nitro groups, making it less energetically reactive but safer for pharmaceutical applications.

Physicochemical and Spectroscopic Data Comparison

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the specific compound 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-1,3-dioxolan-4-yl)methyl)- , exploring its synthesis, biological activity, and potential applications.

Overview of 1H-1,2,4-Triazole

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The structure includes a dioxolane ring and chlorophenyl groups that enhance its biological efficacy. Triazoles are known for their role in inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell wall integrity.

Synthesis

The synthesis of this triazole derivative typically involves several key steps:

- Formation of the Dioxolane Ring : This is achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

- Introduction of Chlorophenyl Groups : Nucleophilic substitution reactions using halogenated precursors are employed.

- Cyclization to Form the Triazole Ring : A hydrazine derivative reacts with a nitrile or suitable precursor under basic conditions.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. The compound has demonstrated significant effectiveness against various fungal strains. A study indicated that triazole derivatives inhibit ergosterol biosynthesis by targeting sterol 14-demethylase, which is essential for fungal growth and viability .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-1,2,4-Triazole | Candida albicans | 0.5 µg/mL |

| Other Derivative A | Aspergillus niger | 0.25 µg/mL |

| Other Derivative B | Cryptococcus neoformans | 0.75 µg/mL |

Antibacterial Activity

Research has shown that derivatives of 1H-1,2,4-Triazole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared to standard antibiotics like amoxicillin and ceftriaxone. It was found that certain triazoles had higher antibacterial activity than amoxicillin but lower than ceftriaxone against specific strains such as E. coli and S. aureus .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1H-1,2,4-Triazole | E. coli | 15 |

| Other Derivative A | Klebsiella pneumoniae | 18 |

| Other Derivative B | Staphylococcus aureus | 20 |

Anticancer Potential

The anticancer properties of triazoles have also been explored. Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The IC50 values for these compounds ranged from 13.67 to 18.62 µM .

The mechanism by which this triazole exerts its biological effects involves interaction with specific molecular targets within pathogens or cancer cells:

- Inhibition of Enzymatic Activity : The presence of the dioxolane ring enhances binding affinity to target enzymes involved in metabolic pathways.

- Disruption of Cellular Integrity : By inhibiting ergosterol synthesis in fungi and disrupting cell wall formation, the compound effectively compromises fungal viability.

Case Studies

Several studies have highlighted the biological activity of triazoles:

- Study on Antifungal Efficacy : A recent investigation tested various triazole derivatives against six pathogenic fungi and found that some exhibited potent antifungal activity comparable to established antifungals like fluconazole .

- Antibacterial Screening : Another study evaluated the antibacterial effects of synthesized triazoles against multiple bacterial strains and reported promising results with significant inhibition zones observed .

- Anticancer Evaluation : Research assessing the cytotoxicity of triazole derivatives on cancer cell lines demonstrated substantial activity against MCF-7 cells with potential therapeutic implications .

Q & A

Q. How to address discrepancies in reported synthetic yields for triazole derivatives?

- Methodological Answer : Variability arises from uncontrolled parameters (e.g., moisture sensitivity of intermediates). Reproduce methods with strict anhydrous conditions (molecular sieves in DMSO) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Publish detailed procedural logs to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.